2-Butanol, 1,4-bis(2-naphthalenylthio)-
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Overview
Description
2-Butanol, 1,4-bis(2-naphthalenylthio)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a secondary carbon atom, along with two naphthalenylthio groups attached to the 1 and 4 positions of the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1,4-bis(2-naphthalenylthio)- typically involves the reaction of 2-butanol with 2-naphthalenethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 2-Butanol, 1,4-bis(2-naphthalenylthio)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 1,4-bis(2-naphthalenylthio)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The naphthalenylthio groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butanol, 1,4-bis(2-naphthalenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanol, 1,4-bis(2-naphthalenylthio)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the naphthalenylthio groups can participate in π-π interactions and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with a similar hydroxyl group but lacking the naphthalenylthio groups.
1,4-Bis(2-naphthalenylthio)benzene: A compound with similar naphthalenylthio groups but a different backbone structure.
Uniqueness
2-Butanol, 1,4-bis(2-naphthalenylthio)- is unique due to the combination of its secondary alcohol structure and the presence of two naphthalenylthio groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
632331-78-3 |
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Molecular Formula |
C24H22OS2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,4-bis(naphthalen-2-ylsulfanyl)butan-2-ol |
InChI |
InChI=1S/C24H22OS2/c25-22(17-27-24-12-10-19-6-2-4-8-21(19)16-24)13-14-26-23-11-9-18-5-1-3-7-20(18)15-23/h1-12,15-16,22,25H,13-14,17H2 |
InChI Key |
CPIJCZQDDWDQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCCC(CSC3=CC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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